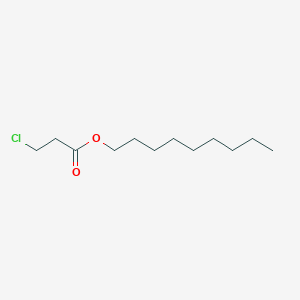

Nonyl 3-chloropropanoate

Description

Structure

3D Structure

Properties

CAS No. |

74306-05-1 |

|---|---|

Molecular Formula |

C12H23ClO2 |

Molecular Weight |

234.76 g/mol |

IUPAC Name |

nonyl 3-chloropropanoate |

InChI |

InChI=1S/C12H23ClO2/c1-2-3-4-5-6-7-8-11-15-12(14)9-10-13/h2-11H2,1H3 |

InChI Key |

TVEXZMIDIHNANR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCOC(=O)CCCl |

Origin of Product |

United States |

Synthetic Pathways and Chemical Transformations of Nonyl 3 Chloropropanoate

Established Synthetic Methodologies for Ester Formation

The synthesis of nonyl 3-chloropropanoate (B8744493) primarily involves the formation of an ester linkage between nonyl alcohol and a 3-chloropropanoyl derivative. Several established methods for esterification can be applied.

Esterification via Acid Chloride Intermediates

A common and effective method for preparing esters is the reaction between an alcohol and an acyl chloride (acid chloride). libretexts.org This reaction is typically vigorous and proceeds at room temperature, producing the ester and hydrogen chloride gas. libretexts.org In the case of nonyl 3-chloropropanoate, the synthesis would involve reacting nonyl alcohol with 3-chloropropanoyl chloride. This method is advantageous as the reaction is generally high-yielding and avoids the equilibrium limitations of direct esterification.

Related Ester Syntheses from 3-Chloropropanoic Acid and Long-Chain Alcohols

The direct acid-catalyzed esterification of a carboxylic acid with an alcohol is a widely used method for ester synthesis. libretexts.org This reaction is reversible and typically requires heating the reactants in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas, to achieve reasonable yields. libretexts.orgsavemyexams.com To drive the equilibrium towards the product, the water formed during the reaction is often removed, for instance, by azeotropic distillation using a Dean-Stark apparatus. vulcanchem.com

For the synthesis of esters with long-chain alcohols, such as undecyl 3-chloropropanoate, the reaction between 3-chloropropanoic acid and the corresponding alcohol (undecanol) is refluxed in a solvent like toluene (B28343) with a catalytic amount of sulfuric acid. vulcanchem.com Increasing the molar ratio of the alcohol can enhance the conversion rate. vulcanchem.com Similarly, this compound can be synthesized by the esterification of 3-chloropropanoic acid with nonyl alcohol under similar conditions.

Enzymatic esterification presents a greener alternative to traditional acid catalysis. vulcanchem.com Lipases, such as Candida antarctica Lipase B, can catalyze the esterification in non-aqueous media under milder temperature conditions, leading to good yields and avoiding the production of acidic waste. vulcanchem.com

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |

| 3-Chloropropanoic Acid | Nonyl Alcohol | Sulfuric Acid | Reflux with water removal | This compound |

| 3-Chloropropanoyl Chloride | Nonyl Alcohol | - | Room Temperature | This compound |

| 3-Chloropropanoic Acid | Nonyl Alcohol | Lipase | Mild Temperature | This compound |

Formation as a Reaction Byproduct or Intermediate

This compound can also be formed unintentionally as a byproduct or an intermediate in certain chemical processes, particularly in the realm of acrylate (B77674) chemistry.

Generation via Michael Addition in Acrylate Chemistry

The Michael addition, or conjugate addition, is the nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. byjus.comchemistryworld.com In the context of acrylate chemistry, hydrogen chloride can act as a nucleophile and add across the double bond of an acrylate ester. This can lead to the formation of a 3-chloropropanoate derivative. ucl.ac.uk A patented method describes the preparation of 3-chloropropionates from acrylates by reacting them with a lower acid chloride in the presence of an absolute alcohol and a polymerization inhibitor. google.com This process generates hydrogen chloride in situ, which then participates in the addition reaction. google.com Therefore, in a reaction mixture containing nonyl acrylate and a source of hydrogen chloride, the formation of this compound is a possible side reaction. ucl.ac.ukgoogleapis.com

Impurity Formation in Industrial-Scale Acrylate Production

In the industrial production of acrylate esters, such as butyl acrylate, various impurities can be formed. researchgate.net If the reaction conditions or raw materials allow for the presence of a chlorine source, the formation of the corresponding 3-chloro-propionate ester is a possibility. googleapis.com For instance, in the production of various acrylate esters, if hydrogen chloride or a similar chlorine-containing species is present, it can add to the acrylate double bond, leading to the formation of the 3-chloropropanoate as an impurity. ucl.ac.ukgoogleapis.com

Chemical Reactivity of the 3-Chloropropanoate Ester Linkage

The chemical reactivity of this compound is primarily governed by its two functional groups: the ester linkage and the chloro-substituent. The ester group is susceptible to hydrolysis under both acidic and basic conditions. smolecule.com This reaction breaks the ester bond, yielding 3-chloropropanoic acid and nonyl alcohol. The rate of this hydrolysis is dependent on pH.

The chlorine atom at the 3-position allows for nucleophilic substitution reactions, where the chloride ion is displaced by a nucleophile. smolecule.comcymitquimica.com This reactivity makes 3-chloropropanoate esters useful intermediates in organic synthesis for introducing the 3-propoxycarbonyl group into other molecules. For example, they can react with thiols to form thioether derivatives. vulcanchem.com

Enzymatic hydrolysis of the ester bond is also a significant reaction, with esterases capable of cleaving the ester to produce 3-chloropropanoic acid and the corresponding alcohol. vulcanchem.comresearchgate.net

| Reaction Type | Reagents/Conditions | Products |

| Acid Hydrolysis | Dilute Acid, Heat | 3-Chloropropanoic Acid, Nonyl Alcohol |

| Base Hydrolysis | Dilute Base, Heat | 3-Chloropropanoate Salt, Nonyl Alcohol |

| Nucleophilic Substitution | Nucleophile (e.g., Thiol) | Substituted Propanoate Ester |

| Enzymatic Hydrolysis | Esterase | 3-Chloropropanoic Acid, Nonyl Alcohol |

Hydrolytic Cleavage Mechanisms

The ester linkage in this compound is susceptible to hydrolytic cleavage under both acidic and basic conditions. This reaction breaks the ester bond, yielding 3-chloropropanoic acid and nonanol.

Acid-Catalyzed Hydrolysis : In the presence of a strong acid and water, the reaction proceeds via protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The process is reversible and is the reverse of Fischer esterification. wikipedia.org

Base-Catalyzed Hydrolysis (Saponification) : Under basic conditions, a hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon. wikipedia.org This leads to a tetrahedral intermediate which then collapses, eliminating the nonyloxide leaving group to form 3-chloropropanoic acid. The nonyloxide subsequently deprotonates the carboxylic acid, driving the reaction to completion and forming a carboxylate salt and nonanol. This process is irreversible. vulcanchem.com

The conditions for hydrolysis can influence the reaction pathway. For instance, acidic hydrolysis of similar esters like butyl 3-chloropropanoate occurs at a pH below 3, while alkaline hydrolysis is effective at a pH above 10.

Table 1: Hydrolysis Reactions of this compound

| Condition | Catalyst/Reagent | Products | Mechanism |

|---|---|---|---|

| Acidic | H₃O⁺ (e.g., H₂SO₄ in H₂O) | 3-Chloropropanoic Acid + Nonanol | Reversible; Protonation followed by nucleophilic attack of water |

| Basic (Saponification) | OH⁻ (e.g., NaOH in H₂O) | Salt of 3-Chloropropanoic Acid + Nonanol | Irreversible; Nucleophilic attack by hydroxide ion |

Transesterification Processes

Transesterification is a process that converts one ester into another by exchanging the alcohol moiety. wikipedia.orgmasterorganicchemistry.com For this compound, this involves reacting it with a different alcohol (R'-OH) in the presence of an acid or base catalyst. wikipedia.orgdocbrown.info

The general reaction is as follows: This compound + R'-OH ⇌ R'-3-chloropropanoate + Nonanol

This equilibrium reaction can be driven toward the product side by using a large excess of the new alcohol (R'-OH) or by removing one of the products (usually the lower-boiling alcohol, nonanol in this case) from the reaction mixture. wikipedia.org This method is valuable for creating a library of different 3-chloropropanoate esters from a single precursor. vulcanchem.com For example, reacting this compound with methanol (B129727) would yield methyl 3-chloropropanoate and nonanol. The reaction is central to various industrial applications, including the synthesis of polyesters and biofuels. wikipedia.orggoogle.com

Chemical Reactivity of the Chlorinated Alkyl Chain

The chlorine atom at the β-position of the propanoate chain is a key site of reactivity, enabling a variety of synthetic transformations.

Nucleophilic Substitution Reactions

The carbon atom bonded to the chlorine in this compound is electrophilic, making it a target for nucleophiles. The chlorine atom can be displaced by a range of nucleophiles in a nucleophilic substitution reaction, typically following an Sₙ2 mechanism. matanginicollege.ac.in

General Reaction: This compound + Nu⁻ → Nonyl 3-(Nu)propanoate + Cl⁻ (where Nu⁻ is a nucleophile)

This reaction is a fundamental pathway for introducing diverse functional groups onto the propanoate backbone. smolecule.com For example, analogous alkyl chloropropanoates react with thiols to form thioether derivatives. vulcanchem.com Similarly, amines can act as nucleophiles to produce amino esters, although multiple substitutions can occur. savemyexams.comchemguide.co.uk The reaction with hydroxide ions can yield the corresponding hydroxy ester, butyl 3-hydroxypropanoate, from butyl 3-chloropropanoate.

Table 2: Examples of Nucleophilic Substitution on the Chlorinated Chain

| Nucleophile (Nu⁻) | Product | Product Class |

|---|---|---|

| Hydroxide (OH⁻) | Nonyl 3-hydroxypropanoate | Hydroxy Ester |

| Thiolate (RS⁻) | Nonyl 3-(alkylthio)propanoate | Thioether Ester |

| Ammonia (NH₃) | Nonyl 3-aminopropanoate | Amino Ester |

| Cyanide (CN⁻) | Nonyl 4-cyano-butanoate | Cyano Ester |

Elimination Reactions, e.g., Regeneration of Acrylates

Beta-halo esters like this compound can undergo β-elimination reactions to form α,β-unsaturated esters. libretexts.org In this process, a base removes a proton from the α-carbon (the carbon adjacent to the ester carbonyl), and the chloride ion is eliminated from the β-carbon.

This reaction regenerates an acrylate structure, specifically nonyl acrylate, and is a key transformation pathway. The reaction is typically promoted by a non-nucleophilic base to favor elimination over substitution. Investigations into the transformation of α-thioesters to β-chloroacrylates have shown that the choice of conditions can be sensitive, with some systems requiring specific reagents like zinc chloride to facilitate the final elimination step. ucc.ie Michael addition-elimination reactions on similar ethyl 3-halopropenoates have also been explored, highlighting the versatility of these substrates in forming new carbon-carbon bonds while regenerating a double bond. acs.org

Cyclization Reactions of Beta-Halo Esters

The bifunctional nature of β-halo esters makes them suitable substrates for cyclization reactions. One notable transformation is an acyloin-type cyclization to form cyclopropane (B1198618) derivatives. For instance, ethyl 3-chloropropanoate can undergo a sodium-mediated cyclization in the presence of chlorotrimethylsilane (B32843) to produce a cyclopropanone (B1606653) equivalent. thieme-connect.de Applying this to this compound would be expected to yield a nonyl-substituted cyclopropanone derivative.

Another significant reaction class is the Blaise reaction, which involves the reaction of α-haloesters with nitriles mediated by zinc to form β-enamino esters or β-keto esters. organic-chemistry.org While this applies to α-haloesters, related cyclizations of β-halo esters can also be envisioned. For example, intramolecular reactions can lead to the formation of lactones or other cyclic structures. mdpi.comnih.gov The synthesis of spirocyclic oxindoles has been achieved through domino Michael-cyclization reactions using β,γ-unsaturated α-keto esters, demonstrating the broader utility of ester-containing structures in complex cyclizations. bohrium.com

Natural Occurrence, Isolation, and Biosynthetic Considerations

Identification in Biogenic Matrices

The presence of Nonyl 3-chloropropanoate (B8744493) has been documented in specific natural sources, highlighting the capacity of certain organisms to synthesize or accumulate this chlorinated ester.

Currently, there is no scientific literature available that reports the identification of Nonyl 3-chloropropanoate in the beans of Coffea arabica L. (cv. Yellow Bourbon). Extensive studies on the volatile and non-volatile compounds of this coffee cultivar have been conducted to understand its unique flavor and aroma profile, but this specific chlorinated compound has not been identified among the reported constituents. nih.govnih.govresearchgate.net

This compound has been identified as a component of the saponifiable matter of the marine sponge Higginsia sp. nih.govnih.gov Marine sponges are well-documented sources of a vast array of secondary metabolites, including many halogenated compounds.

In a study investigating the chemical composition of Higginsia sp. collected from the Red Sea, Gas Chromatography-Mass Spectrometry (GC/MS) analysis of the saponifiable matter revealed the presence of this compound. nih.govnih.gov The saponifiable matter, which primarily consists of fatty acids and their esters, was obtained through alkali hydrolysis of the petroleum ether extract of the sponge. nih.gov

Table 1: GC/MS Data for the Identification of this compound in Higginsia sp. nih.govnih.gov

| Parameter | Value |

|---|---|

| Compound Name | This compound |

| Molecular Formula | C₁₂H₂₃ClO₂ |

| Molecular Weight | 234 |

| Retention Time (min) | 24.11 |

| Relative Percentage (%) | 0.01 |

| Mass Spectrum (m/z) | 56 (100%), 55, 70, 91, 109, 126 |

Proposed Biosynthetic Pathways and Precursors

The precise biosynthetic pathway for this compound has not been elucidated. However, based on the general principles of fatty acid and halogenated compound biosynthesis in marine organisms, a hypothetical pathway can be proposed.

The biosynthesis would likely involve the esterification of 3-chloropropanoic acid with 1-nonanol. The formation of 3-chloropropanoic acid could occur through several potential mechanisms. One possibility is the halogenation of propanoic acid, catalyzed by a haloperoxidase enzyme. These enzymes are known to be involved in the biosynthesis of a wide variety of halogenated metabolites in marine algae and other organisms. nih.gov The source of the chlorine would be the chloride ions abundant in the marine environment.

Alternatively, 3-chloropropanoic acid could be formed from the metabolism of other chlorinated precursors. The 1-nonanol precursor is a fatty alcohol that can be derived from the reduction of nonanoic acid, a common fatty acid.

It is important to emphasize that this proposed pathway is speculative and requires experimental validation to confirm the specific enzymes and intermediates involved in the biosynthesis of this compound in Higginsia sp.

Ecological and Biogeochemical Implications of Natural Abundance

The ecological role of this compound in Higginsia sp. is currently unknown. However, halogenated compounds in marine organisms often serve as chemical defenses against predators, pathogens, or for competition with other organisms. nih.gov Given its presence in the sponge, it is plausible that this compound contributes to the chemical defense arsenal (B13267) of Higginsia sp.

The natural production of chlorinated organic compounds by marine organisms contributes to the biogeochemical cycling of chlorine in the marine environment. wikipedia.orgdiva-portal.org While the contribution of this compound to this cycle is likely to be minor given its low reported abundance, the collective production of a vast array of such compounds by marine biota plays a significant role in the transformation and fate of chlorine in the oceans. The degradation of these compounds, through both biotic and abiotic processes, releases chloride ions back into the environment, thus completing the cycle.

Further research is needed to determine the specific ecological functions and the broader biogeochemical significance of this compound.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone for the analysis of complex mixtures, enabling the separation of individual components for subsequent identification and quantification. For a compound like Nonyl 3-chloropropanoate (B8744493), which may be present in intricate matrices such as food products, chromatographic separation is an essential preliminary step.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like Nonyl 3-chloropropanoate. In a study on the volatile profiles of roasted coffee beans, GC-MS was employed to identify and quantify the various compounds present, including this compound. tandfonline.com

The methodology in such an analysis typically involves the extraction of volatile compounds from the sample, often using techniques like solid-phase microextraction (SPME). The extracted compounds are then introduced into the gas chromatograph, where they are separated based on their boiling points and interactions with the stationary phase of the chromatographic column. Following separation, the individual compounds enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This mass spectrum serves as a chemical fingerprint, allowing for definitive identification by comparison to spectral libraries.

In the analysis of roasted coffee beans, this compound was identified and its concentration was determined under different roasting conditions. tandfonline.com The data indicated that this compound was not detected in unroasted beans or those roasted for a short duration, but it was present at a concentration of 0.013 ± 0.019 µg/g in beans roasted at 210°C for 20 minutes. tandfonline.com

Table 1: GC-MS Analysis of this compound in Roasted Coffee Beans

| Roasting Condition | Concentration (µg/g) |

|---|---|

| Unroasted | Not Detected |

| 210°C for 10 min | Not Detected |

| 210°C for 20 min | 0.013 ± 0.019 |

| 210°C for 30 min | Not Detected |

Data sourced from a study on Coffea arabica L. (cv. Yellow Bourbon). tandfonline.com

While GC-MS provides chemical identification and quantification, Gas Chromatography-Olfactometry (GC-O) is a specialized technique used to determine the sensory characteristics of volatile compounds. In GC-O, the effluent from the gas chromatography column is split, with one portion directed to a mass spectrometer for identification and the other to an olfactory detection port, where a trained sensory panelist sniffs the eluting compounds and describes their odor.

In the same study on roasted coffee beans, GC-O analysis was performed in conjunction with GC-MS. tandfonline.com This dual detection system allows for the direct correlation of specific chemical compounds with their perceived aroma. Through this technique, this compound was identified as having a "sweet" aroma. tandfonline.com The retention time and retention index, which are crucial for correlating the olfactory perception with the correct chemical compound, were also determined. tandfonline.com

Table 2: GC-O Sensory Profile of this compound

| Compound | Sensory Descriptor | Retention Time (min) | Retention Index |

|---|---|---|---|

| This compound | Sweet | 18.31 | 1126 |

Data from the analysis of roasted coffee beans. tandfonline.com

For chiral molecules like this compound, which can exist as two non-superimposable mirror images (enantiomers), High-Performance Liquid Chromatography (HPLC) is the premier technique for their separation and quantification. The enantiomers of a compound often exhibit different biological activities and sensory properties, making their separation, known as enantiomeric resolution, critically important.

The separation of enantiomers by HPLC is typically achieved using a chiral stationary phase (CSP). These stationary phases are themselves chiral and interact differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the resolution of a broad range of chiral compounds, including esters. tandfonline.com The choice of the mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol, is crucial for optimizing the separation. tandfonline.com

While specific studies on the enantiomeric resolution of this compound using HPLC were not found in the reviewed literature, the general principles of chiral HPLC are well-established for similar ester compounds. tandfonline.comnih.gov The process would involve developing a method using a suitable chiral column and mobile phase system to achieve baseline separation of the two enantiomers. The separated enantiomers can then be quantified using a standard detector, such as a UV detector, if the molecule contains a chromophore, or a more universal detector like a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD).

Spectroscopic Approaches for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural elucidation of chemical compounds. By probing the interaction of molecules with electromagnetic radiation, these methods provide detailed information about the molecular framework, functional groups, and the connectivity of atoms.

For this compound, a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be employed for its structural confirmation.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. spectroscopyonline.com For an ester like this compound, the IR spectrum would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically appearing in the region of 1750-1735 cm-1 for aliphatic esters. orgchemboulder.comlibretexts.org Additionally, characteristic C-O stretching bands would be observed in the 1300-1000 cm-1 region. orgchemboulder.comlibretexts.org The presence of the C-Cl bond would also give rise to a stretching vibration, typically in the 800-600 cm-1 range. The combination of these characteristic absorption bands would provide strong evidence for the presence of the ester and chloroalkane functionalities within the molecule.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,6-dimethyl-3-methylpyrazine |

| 2,6-dimehtylpyrazine |

| 2-isobutyl-3-methoxypyrazine |

| 4-chlorophenyl-2,6-diphenylpyridine |

| 3,5-diethyl-2-methylpyrazine |

| 2-ethyl-3-methylpyrazine |

| 2-ethyl-6-methylpyrazine |

| Hexanol |

| Octanol |

| Benzaldehyde |

| Benzeneacetaldehyde |

| Nonanal |

| Octyl heptafluorobutyrate |

| 2-Furanmethanol |

| 2-Ethyl-3,5-dimethylpyrazine |

| 2,6-Diethylpyrazine |

| 2,5-Diethylpyrazine |

| 2,6-Diethyl-3-methylpyrazine |

| Pyridine |

| Chalcone |

| Malonyl-CoA |

| Coumaroyl-CoA |

| Hexane |

| 2-propanol |

| Diethylamine |

| Ethyl acetate |

| Ethyl benzoate |

| (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid |

| 4-octanol |

| Camphorsultam |

| N-(3,5-dinitrobenzoyl) derivatives of dipeptide methyl esters |

| N-(3,5-dinitrobenzoyl) derivatives of dipeptide alkyl esters |

| Methyl lactate |

| Methacrylic anhydride |

| Methyl ester M3HBMMA |

| Ethyl ester E3HBMMA |

| 2-heptyl acetate |

| N-trifluoroacetyl-alanine |

| N-trifluoroacetyl-α-amino acid esters |

| Chirasil-Val |

| 3-chloropropane-1,2-diol (3-MCPD) diesters |

| 3-chloropropane-1,2-diol (3-MCPD) monoesters |

| Mantidisflavin A |

| Hectoramide B |

| Methyl acrylate (B77674) |

| Methyl crotonate |

| Benzochromen-6-one |

| Dansyl amino acids |

| Barbiturates |

| Mono-6-deoxy-(2,4-dihydroxybenzylimino)-cyclodextrin |

| Alanine |

| Valine |

| Glutamine |

| Serine |

| Armodafinil |

| (S,S)/(R,R)-N-tert-butyloxycarbonyl-2-[alpha-(2-hydroxyphenoxy)benzyl]morpholine |

| (S,S)/(R,R)-2-[alpha-(2-hydroxyphenoxy)benzyl]morpholine |

| Mandelic acid |

| Ephedrine |

| 1-bromo-2-[18F]fluoroethane |

| 2-bromoethyl triflate |

| N-Boc-desethylRB |

| Pseudoephedrine |

Supramolecular Interactions and Chiral Recognition

Complexation with Macrocyclic Hosts

Macrocyclic hosts are large, ring-shaped molecules with central cavities capable of encapsulating smaller "guest" molecules. This host-guest chemistry can alter the physical and chemical properties of the guest, such as its solubility or stability.

Cyclodextrins (CDs) are a family of macrocyclic hosts composed of glucose units, featuring a hydrophobic inner cavity and a hydrophilic exterior. oatext.com This structure allows them to form inclusion complexes with a variety of appropriately sized hydrophobic guest molecules in aqueous solutions. mdpi.com The formation of these complexes can enhance the aqueous solubility and stability of the guest molecule. beilstein-journals.org

While specific studies on the inclusion complex formation between Nonyl 3-chloropropanoate (B8744493) and cyclodextrins are not prevalent in the reviewed literature, research on analogous compounds provides significant insight. A detailed study was conducted on the complexation of methyl 2-chloropropanoate (MCP) enantiomers with a modified γ-cyclodextrin, octakis(3-O-butanoyl-2,6-di-O-pentyl)-γ-cyclodextrin (Lipodex-E). nih.gov The investigation confirmed the formation of a 1:1 complex between the chiral selector and the MCP enantiomers. Thermodynamic data for this complexation were determined under conditions devoid of residual water to ensure the values represent a true 1:1 binding process. nih.gov

Table 1: Thermodynamic Data for the Complexation of Methyl 2-chloropropanoate (MCP) Enantiomers with Lipodex-E (Note: Data is for a structural analogue, methyl 2-chloropropanoate, as specific data for the nonyl ester was not found in the surveyed literature)

| Parameter | Value | Unit |

|---|---|---|

| ΔS,R (ΔH) | -12.64 ± 0.08 | kJ mol⁻¹ |

| ΔS,R (ΔS) | -28.18 ± 0.23 | J K⁻¹ mol⁻¹ |

Data sourced from Chirality, 2016, 28(2), 124-31. nih.gov

This data for a related chloropropanoate ester illustrates the potential for Nonyl 3-chloropropanoate to form similar inclusion complexes, although the larger nonyl group would significantly influence the geometry and stability of such a complex.

Hydrophobic hydration refers to the ordering of water molecules around a nonpolar solute. nih.govmdpi.com This phenomenon is a key driving force in molecular recognition and binding in aqueous environments. The energetic cost of creating a cavity in the water network for the hydrophobic molecule can be minimized when a host-guest complex is formed, releasing the ordered water molecules and increasing entropy. mdpi.com

Enantiomeric Recognition and Separation Studies

This compound possesses a chiral center at the C-3 position if the molecule is isotopically labeled or substituted, or more commonly, its precursor 3-chloropropanoic acid can be part of a larger chiral molecule. The ability to distinguish between enantiomers (non-superimposable mirror images) is crucial.

Chiral stationary phases (CSPs) are the cornerstone of enantiomeric separation by chromatography. A CSP creates a chiral environment within a chromatography column, causing enantiomers of a chiral analyte to interact differently, which leads to different retention times and thus, separation.

The study involving methyl 2-chloropropanoate (MCP) provides a direct example of this methodology. nih.gov Researchers used inclusion gas chromatography (GC) with a chiral stationary phase, octakis(3-O-butanoyl-2,6-di-O-pentyl)-γ-cyclodextrin (Lipodex-E), to separate the enantiomers of MCP. The results demonstrated that the enantioselectivity of the separation was influenced by the presence of water, which affected the host-guest interactions within the column. nih.gov

Table 2: Influence of Water on Gas Chromatographic Separation of Methyl 2-chloropropanoate (MCP) Enantiomers (Note: Data is for a structural analogue, methyl 2-chloropropanoate, as specific data for the nonyl ester was not found in the surveyed literature)

| Condition | Effect on Retention Factors (k) | Effect on Enantioselectivity |

|---|---|---|

| Addition of Water to Carrier Gas | Modest reduction, more notable for the (S)-MCP enantiomer | Overall decrease |

| Conditioned Column (no residual water) | Higher retention factors | Higher enantioselectivity |

Data sourced from Chirality, 2016, 28(2), 124-31. nih.gov

This research exemplifies a robust methodology for the enantiomeric separation of a small chloropropanoate ester. While directly applicable data for this compound is unavailable, similar principles using CSPs, likely based on cyclodextrins or other chiral selectors, would be employed for its potential enantiomeric separation.

Enantioselective catalysis involves the use of a chiral catalyst to steer a chemical reaction towards the preferential formation of one enantiomer over the other. This is a powerful tool for synthesizing enantiomerically pure compounds.

A review of the scientific literature did not identify specific studies focused on the enantioselective catalysis for the synthesis or reaction of this compound. However, the field of asymmetric catalysis has developed numerous methods for producing chiral esters and related molecules. These strategies often employ chiral metal complexes or organocatalysts to achieve high enantioselectivity in reactions such as alkylations, additions to double bonds, and cyclizations. acs.orgrsc.orgacs.org While these represent the state of the art in chemical synthesis, their direct application to this compound has not been specifically reported.

Role in Flavor Chemistry and Olfactory Perception

Contribution to Aroma Profiles in Food Systems (e.g., Coffee)

Nonyl 3-chloropropanoate (B8744493) has been identified as an odor-active compound in roasted coffee beans. nih.gov Specifically, in a study on Coffea arabica L. (cv. Yellow Bourbon), this ester was one of 18 odor-active compounds detected when the beans were roasted at 210 °C. nih.gov The generation of esters, alongside other volatile compounds like pyrazines, furans, aldehydes, and alcohols, occurs during the roasting process and is fundamental to the development of the characteristic coffee aroma. nih.gov

The presence and concentration of Nonyl 3-chloropropanoate are influenced by the specific conditions of the roasting process, such as temperature and time. nih.gov In the aforementioned study, it was detected in beans roasted at 210 °C for 10 minutes but was not detected in unroasted beans or those roasted at lower temperatures (150 °C) or for longer durations at 210 °C. nih.gov This indicates that its formation is specific to certain thermal degradation pathways that occur within a defined roasting window. nih.gov The sensory descriptor associated with this compound in this context was "sweet". nih.gov

Table 1: Research Findings on this compound in Roasted Coffee This interactive table summarizes the identification and characterization of this compound in a coffee roasting study. nih.gov

| Attribute | Value / Description |

|---|---|

| Compound | This compound |

| Food System | Coffea arabica L. (cv. Yellow Bourbon) |

| Odor Descriptor | Sweet |

| Retention Index (RI) | 1126 |

| Concentration (Area/g) | 0.013 ± 0.019 |

| Detection Condition | Roasted at 210 °C for 10 minutes |

| Identification Method | Gas Chromatography–Mass Spectrometry–Olfactometry (GC-MS-O) |

Structure-Odor Relationship Analysis of this compound

The relationship between a molecule's chemical structure and its perceived odor is a foundational concept in flavor chemistry, though it is often complex and not easily predictable. perfumerflavorist.comresearchgate.net The odor of a compound is determined by factors like its molecular shape, size, volatility, and the presence of specific functional groups that interact with olfactory receptors. perfumerflavorist.com While specific structure-odor relationship (SOR) studies dedicated exclusively to this compound are not detailed in the available literature, an analysis can be performed based on its constituent parts and general SOR principles.

The molecule can be deconstructed into three main components:

The Ester Group (-COO-): Esters are a class of compounds well-known for contributing sweet and fruity aromas. nih.gov The "sweet" descriptor identified in the coffee study aligns perfectly with the typical sensory profile of many esters. nih.gov

The Nonyl Chain (C9H19-): This nine-carbon alkyl chain is a significant part of the molecule's structure. The length of the alkyl chain influences the compound's volatility and lipophilicity. Longer chains tend to decrease volatility, meaning the compound will evaporate more slowly. This can affect how the aroma is released from the food matrix and perceived over time.

The complete shape and electronic charge distribution of a molecule are what ultimately define its interaction with the olfactory system. perfumerflavorist.com

Table 2: Hypothetical Structure-Odor Contributions of this compound This interactive table breaks down the molecular structure of this compound and attributes potential sensory characteristics based on general chemical principles.

| Molecular Component | Structural Feature | Likely Contribution to Odor Profile |

|---|---|---|

| Ester Functional Group | R-COO-R' | Primary driver of the "sweet" and likely fruity notes. |

| Nonyl Alkyl Chain | CH3(CH2)8- | Influences volatility, lipophilicity, and adds fatty or waxy undertones. |

| Chlorine Atom | -Cl at position 3 | Modifies the molecule's polarity and shape, potentially altering the primary sweet note. |

Sensory Evaluation Methodologies

To identify and characterize the sensory impact of a specific compound like this compound within a complex food system, specialized analytical and sensory methodologies are required.

A primary technique used for this purpose is Gas Chromatography-Olfactometry (GC-O) . nih.gov This method separates the volatile compounds from a sample using a gas chromatograph. The effluent from the column is then split, with one part going to a detector (like a mass spectrometer for chemical identification) and the other to a sniffing port where a trained sensory panelist can smell each compound as it elutes and provide a description of the odor. nih.gov This was the methodology used to identify this compound as a "sweet" odor-active compound in roasted coffee. nih.gov

Beyond initial identification, a full sensory evaluation in a laboratory setting involves several key steps:

Sample Preparation: For a comprehensive evaluation, the pure compound would be isolated or synthesized. It would then be diluted in a neutral solvent to various concentrations to determine its odor detection threshold and characterize its profile without interference from other substances.

Panelist Selection and Training: Assessors are carefully screened for their ability to perceive basic tastes and odors and for their descriptive abilities. fao.org Training involves familiarizing the panel with a lexicon of aroma descriptors and reference standards to ensure consistent and reliable evaluations. fao.org

Descriptive Analysis: A trained panel would use quantitative descriptive analysis to create a full sensory profile of the compound. This involves identifying all perceptible aroma attributes (e.g., sweet, fruity, waxy, chemical) and rating their intensity on a scale. This provides a detailed "fingerprint" of the compound's aroma.

Difference Testing: Methods like triangle tests or paired comparison tests could be used to determine if the presence of this compound at certain concentrations creates a perceivable difference in a food base.

These methodologies ensure that the characterization of an aroma compound is both objective and reproducible, moving from simple detection to a full understanding of its contribution to flavor. fao.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Pyrazines |

| Furans |

| Aldehydes |

| Alcohols |

Applications in Organic Synthesis and Materials Science

Utility as a Synthetic Intermediate for Novel Compounds

The presence of a chlorine atom at the β-position of the propanoate chain makes Nonyl 3-chloropropanoate (B8744493) an attractive starting material for the synthesis of more complex molecules. This reactivity can be harnessed to create both cyclic and functionalized acyclic systems.

While direct studies on Nonyl 3-chloropropanoate are not extensively documented, the chemistry of analogous 3-chloropropanoate esters provides a strong indication of its synthetic potential. A well-established reaction is the conversion of ethyl 3-chloropropanoate into cyclopropanone (B1606653) ethyl hemiacetal. orgsyn.orgacs.orgcolab.ws This transformation proceeds via an intramolecular cyclization, demonstrating the utility of the 3-chloropropanoate scaffold for accessing strained ring systems. It is therefore highly plausible that this compound could serve as a precursor to a nonyl-substituted cyclopropanone equivalent. These cyclopropanone surrogates are valuable intermediates in their own right, as they can undergo further reactions to yield more complex cyclic molecules. orgsyn.orgresearchgate.net

The general synthetic pathway for the formation of cyclopropanone hemiacetals from related esters is a valuable reference point for the potential of this compound in this area of synthesis. nih.gov

The electrophilic carbon bearing the chlorine atom in this compound is susceptible to nucleophilic substitution, making it an excellent building block for introducing a nine-carbon ester chain into a variety of molecules. For instance, related alkyl 3-chloropropanoates undergo SN2 reactions with nucleophiles like thiols to create thioether derivatives. vulcanchem.com This reactivity opens the door to the synthesis of a wide array of functionalized molecules where the nonyl ester moiety can be incorporated to modify properties such as lipophilicity or to serve as a handle for further transformations.

Furthermore, the ester group itself can be manipulated, for example, through transesterification or hydrolysis, adding another layer of synthetic versatility. organic-chemistry.org The ability to participate in reactions like the Heck or Suzuki couplings after appropriate modification could further expand its utility in constructing complex molecular architectures. The use of ruthenium-based catalysts has been shown to be effective in the metathesis of functionalized olefins, a technique that could potentially be applied to derivatives of this compound. organic-chemistry.org

Potential in Polymer Chemistry as an Intermediate or Modifier

In the realm of materials science, the structure of this compound suggests its potential as a valuable component in polymer synthesis. The long alkyl chain can impart flexibility and hydrophobicity, while the chlorine atom can introduce specific functionalities.

Research on the closely related Undecyl 3-chloropropanoate has shown that its incorporation into polyesters can enhance flame retardancy. vulcanchem.com Specifically, adding it to polyethylene (B3416737) terephthalate (B1205515) (PET) at a 5% weight-by-weight concentration resulted in a significant reduction in the peak heat release rate. This suggests that this compound could similarly be used as a reactive flame-retardant additive or comonomer in the production of various polymers.

The ester linkage also allows for its potential use in the synthesis of polyesters and polyamides. Dicarboxylic esters, which share the ester functionality with this compound, are known to be useful in the biocatalyzed synthesis of hybrid compounds and functionalized polyesters. beilstein-journals.org The nonyl group could influence the physical properties of the resulting polymers, such as their glass transition temperature and solubility.

| Application Area | Potential Role of this compound | Anticipated Effect on Polymer Properties | Supporting Evidence from Related Compounds |

|---|---|---|---|

| Flame Retardancy | Reactive additive or comonomer | Reduced flammability and heat release rate | Undecyl 3-chloropropanoate in PET. vulcanchem.com |

| Polyester Synthesis | Monomer or chain modifier | Increased flexibility and hydrophobicity | General use of dicarboxylic esters in polymer synthesis. beilstein-journals.org |

Exploration of Chemical Derivatives for Specific Functions (e.g., Antiviral and Antiulcer Activities)

The modification of the this compound structure opens up possibilities for the creation of derivatives with specific biological activities. While this specific compound has not been evaluated, the broader class of propanoate esters has been investigated for various therapeutic applications.

For example, studies on nitrobenzoxadiazole derivatives have revealed that those containing a methyl propionate (B1217596) group exhibit antiviral activity against the influenza A virus. nih.gov Similarly, research into borneol derivatives showed that compounds synthesized from (1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 3-chloropropanoate displayed inhibitory effects on the influenza A virus. scispace.com These findings suggest that the 3-chloropropanoate moiety can be a key component of molecules with antiviral properties.

In the context of antiulcer agents, certain phenylpropanol derivatives incorporating an ethyl propionate group have demonstrated significant antiulcer activities. researchgate.netresearchgate.netnih.gov The synthesis of these compounds often involves building blocks that could conceptually be derived from or are analogous to this compound. The development of orally administrable antiulcer benzimidazole (B57391) derivatives has also been a focus of research. google.com

The synthesis of new benzoxazole (B165842) amino acid ester derivatives has also been explored for antimicrobial activity, with some compounds showing efficacy against various bacterial strains. proquest.com This highlights the potential for creating a diverse range of bioactive compounds by reacting this compound with different nucleophiles and scaffolds.

| Compound Class | Ester Group | Observed Biological Activity | Reference |

|---|---|---|---|

| Nitrobenzoxadiazole Derivatives | Methyl Propionate | Antiviral (Influenza A) | nih.gov |

| Borneol Derivatives | 3-chloropropanoate | Antiviral (Influenza A) | scispace.com |

| Phenylpropanol Derivatives | Ethyl Propionate | Antiulcer | researchgate.netresearchgate.netnih.gov |

| Benzoxazole Amino Acid Ester Derivatives | Ethyl Propanoate | Antimicrobial | proquest.com |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. researchgate.netchimicatechnoacta.ru These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, allowing for the optimization of its three-dimensional geometry and the calculation of various molecular properties. researchgate.net

For Nonyl 3-chloropropanoate (B8744493), DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. The presence of the flexible nonyl chain, the ester group, and the chlorine atom creates a molecule with multiple conformational possibilities. Computational models can identify the most stable conformers by locating the minima on the potential energy surface. The geometry around the ester group is predicted to be relatively planar, while the long alkyl chain can adopt numerous low-energy conformations. vulcanchem.com

Reactivity can be assessed using Frontier Molecular Orbital (FMO) theory. chimicatechnoacta.ruucl.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding how the molecule interacts with other chemical species. chimicatechnoacta.ru The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. chimicatechnoacta.ru

In Nonyl 3-chloropropanoate, the electron-withdrawing chlorine atom and the ester group influence the electron density distribution across the molecule. vulcanchem.com Quantum chemical calculations can quantify these effects and predict sites susceptible to nucleophilic or electrophilic attack. Various reactivity descriptors, derived from the energies of the frontier orbitals, can be calculated to provide a more detailed picture of the molecule's chemical behavior. researchgate.net

| Parameter | Description | Predicted Value (a.u.) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -0.258 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.031 |

| Energy Gap (ΔE) | LUMO-HOMO energy difference | 0.227 |

| Ionization Potential (IP) | -EHOMO | 0.258 |

| Electron Affinity (EA) | -ELUMO | 0.031 |

| Electronegativity (χ) | (IP + EA) / 2 | 0.1445 |

| Chemical Hardness (η) | (IP - EA) / 2 | 0.1135 |

| Chemical Softness (S) | 1 / (2η) | 4.405 |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the dynamic behavior and intermolecular interactions of substances like this compound. dovepress.com These simulations are crucial for understanding bulk properties, such as viscosity and diffusion, as well as interactions with solvents or surfaces. mdpi.com

MD simulations are also valuable for studying how this compound interacts with other substances. For example, simulations could model its behavior in different solvents to predict solubility or its adsorption onto a solid surface. mdpi.com This is particularly relevant for applications where the molecule might be part of a larger formulation or used in surface treatments. google.com

Prediction of Spectroscopic Properties

Computational chemistry allows for the prediction of various spectroscopic properties, which can aid in the identification and characterization of a compound. Theoretical calculations can provide spectra that can be compared with experimental data for validation.

One of the most common applications is the prediction of infrared (IR) spectra. By performing vibrational frequency calculations on the optimized molecular structure of this compound, it is possible to predict the frequencies and intensities of its IR absorption bands. For instance, calculations for analogous esters predict strong absorptions for the ester C=O stretch. vulcanchem.com Similar calculations for this compound would predict characteristic peaks for the C=O stretching, C-O stretching, and C-Cl stretching vibrations.

Nuclear Magnetic Resonance (NMR) spectroscopy is another key characterization technique. Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. Comparing these predicted shifts with experimental spectra can help confirm the structure and assign specific peaks to the corresponding atoms in the molecule.

| Spectroscopy Type | Feature | Predicted Value | Assignment |

|---|---|---|---|

| IR Spectroscopy | Vibrational Frequency | ~1740 cm⁻¹ | Ester C=O stretch |

| IR Spectroscopy | Vibrational Frequency | ~1180 cm⁻¹ | Ester C-O stretch |

| IR Spectroscopy | Vibrational Frequency | ~750 cm⁻¹ | C-Cl stretch |

| ¹³C NMR | Chemical Shift | ~170 ppm | Carbonyl Carbon (C=O) |

| ¹³C NMR | Chemical Shift | ~66 ppm | -CH₂-O- Carbon |

| ¹³C NMR | Chemical Shift | ~41 ppm | -CH₂-Cl Carbon |

Mechanistic Studies of Chemical Transformations

Theoretical chemistry provides powerful methodologies for investigating the mechanisms of chemical reactions. By mapping the potential energy surface for a reaction, chemists can identify transition states, intermediates, and reaction pathways, and calculate activation energies. ias.ac.in

For this compound, a key transformation to study is its hydrolysis, the reaction with water that cleaves the ester bond to produce nonyl alcohol and 3-chloropropanoic acid. Computational studies on similar esters have investigated the influence of the halogen substituent on the reaction's activation energy. ias.ac.in Theoretical calculations can model the step-by-step mechanism of both acid-catalyzed and base-catalyzed hydrolysis, determining the structures of the tetrahedral intermediates and the transition states leading to them.

Another area of interest is the compound's potential use in polymerization reactions. Halogenated esters can act as initiators in Atom Transfer Radical Polymerization (ATRP), a type of controlled radical polymerization. acs.org Theoretical studies can elucidate the initiation mechanism, where a transition metal complex abstracts the chlorine atom to generate a carbon-centered radical that initiates polymerization. acs.org Computational modeling can assess the stability of the generated radical and the thermodynamics of the C-Cl bond cleavage, providing insight into the efficiency of this compound as a potential ATRP initiator.

Q & A

Q. What are the optimal laboratory synthesis routes for Nonyl 3-chloropropanoate?

this compound can be synthesized via acid-catalyzed esterification of 3-chloropropanoic acid with nonanol. A typical protocol involves refluxing equimolar amounts of the acid and alcohol in the presence of concentrated sulfuric acid (1–2 mol%) under anhydrous conditions. Purification is achieved via fractional distillation (150–250°C estimated boiling range) or silica gel chromatography (hexane/ethyl acetate eluent). Yield optimization requires monitoring reaction completion by TLC or FTIR (disappearance of the carboxylic acid O-H stretch at ~2500–3300 cm⁻¹) .

| Key Characterization Data |

|---|

| Molecular Formula: C₁₂H₂₃ClO₂ |

| IR (ester C=O): ~1740 cm⁻¹ |

| ¹H NMR (CDCl₃): δ 4.1–4.3 (t, ester CH₂), 1.2–1.6 (m, nonyl chain) |

Q. How can spectroscopic methods confirm the structural integrity of this compound?

- ¹H/¹³C NMR : Identify ester linkages (δ ~4.1–4.3 ppm for CH₂ adjacent to oxygen) and the nonyl chain (δ 0.8–1.6 ppm). The 3-chloro group is confirmed via coupling patterns in DEPT-135 spectra.

- FTIR : Confirm ester C=O (~1740 cm⁻¹) and absence of residual carboxylic acid (~1700 cm⁻¹).

- Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z ~234.7 and fragmentation patterns (e.g., loss of nonyl group). Cross-reference with databases like NIST Chemistry WebBook .

Q. What safety protocols are critical when handling this compound?

Adhere to CLP regulations (EU 1272/2008):

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (P260, P280 precautions) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite).

- Storage : Keep in airtight containers away from bases/oxidizers to prevent hydrolysis or decomposition .

Advanced Research Questions

Q. How can trace impurities in this compound be quantified using advanced analytical techniques?

Q. What computational models predict the reactivity of this compound under hydrolytic conditions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311++G**) can model hydrolysis pathways. Spin density analysis (Figure A.7 in ) reveals electrophilic regions at the chlorine atom, indicating susceptibility to nucleophilic attack. Solvent effects (e.g., water vs. organic media) are modeled using COSMO-RS .

Q. How does steric hindrance from the nonyl chain influence ester stability in acidic/basic environments?

Conduct controlled hydrolysis experiments:

- Acidic (HCl, 1M) : Monitor ester cleavage via HPLC (C18 column, UV detection at 210 nm). Compare rates with shorter-chain analogues (e.g., ethyl 3-chloropropanoate).

- Basic (NaOH, 0.1M) : Measure pH-dependent degradation kinetics. The nonyl group slows hydrolysis due to steric shielding of the ester carbonyl, as confirmed by molecular dynamics simulations .

Q. What are the environmental fate and biodegradation pathways of this compound?

Use OECD 301F respirometry to assess aerobic biodegradation. LC-HRMS identifies metabolites (e.g., 3-chloropropanoic acid, nonanol). Toxicity assays (e.g., Daphnia magna EC₅₀) evaluate aquatic impact. Cross-reference with REACH Annex XIII guidelines to assess PBT/vPvB risks .

Methodological Notes

- Data Contradictions : highlights discrepancies in trichloropropane toxicity; apply similar rigor to validate this compound’s hazard profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.